1,4-Phenylene bis(2-furoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Phenylene bis(2-furoate) is an organic compound with the molecular formula C16H10O6 It consists of a 1,4-phenylene core with two furoate groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Phenylene bis(2-furoate) can be synthesized through esterification reactions involving terephthalic acid and 2-furoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of ester bonds. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of 1,4-Phenylene bis(2-furoate) may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Phenylene bis(2-furoate) undergoes various chemical reactions, including:
Oxidation: The furoate groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of terephthalic acid and 2-furoic acid derivatives.
Reduction: Formation of alcohol derivatives of the furoate groups.
Substitution: Formation of nitro or sulfonic acid derivatives of the phenylene core.
Scientific Research Applications
1,4-Phenylene bis(2-furoate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1,4-Phenylene bis(2-furoate) involves its ability to interact with various molecular targets through hydrogen bonding, π-π interactions, and van der Waals forces. The furoate groups can form hydrogen bonds with biological macromolecules, while the phenylene core can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylene bis(2-bromoethanone): A compound with similar structural features but different functional groups.
1,4-Phenylene bis(2,2′6′,2′′-terpyridine): Another compound with a 1,4-phenylene core but with terpyridine groups instead of furoate groups.
Uniqueness
1,4-Phenylene bis(2-furoate) is unique due to its combination of furoate groups and a phenylene core, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C16H10O6 |
---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
[4-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C16H10O6/c17-15(13-3-1-9-19-13)21-11-5-7-12(8-6-11)22-16(18)14-4-2-10-20-14/h1-10H |
InChI Key |
UGVIFZQHEISKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.